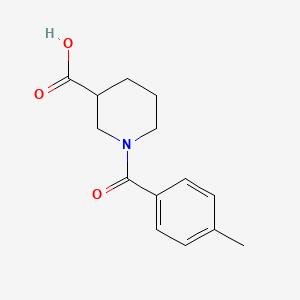![molecular formula C21H19ClN4O4 B2552245 6-(4-Chlorophenyl)-2-[1-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one CAS No. 2380185-11-3](/img/structure/B2552245.png)
6-(4-Chlorophenyl)-2-[1-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-Chlorophenyl)-2-[1-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a methoxy-methyl-dihydropyridine moiety, and an azetidinyl-dihydropyridazinone core. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
The synthesis of 6-(4-Chlorophenyl)-2-[1-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the chlorophenyl and methoxy-methyl-dihydropyridine intermediates. These intermediates are then subjected to a series of reactions, including condensation, cyclization, and functional group transformations, to form the final compound. Industrial production methods may involve optimizing these steps for higher yields and purity, often using advanced techniques such as continuous flow synthesis and automated reaction monitoring.
化学反应分析
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed.
科学研究应用
6-(4-Chlorophenyl)-2-[1-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to modulate specific biological pathways. Researchers are investigating its use in developing new drugs for treating various diseases.
Industry: The compound’s chemical properties make it suitable for use in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-(4-Chlorophenyl)-2-[1-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
When compared to similar compounds, 6-(4-Chlorophenyl)-2-[1-(4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one stands out due to its unique combination of functional groups and structural features. Similar compounds include:
- This compound
- 1-(3-Chlorophenyl)-4-(4-methoxy-3-nitrobenzoyl)piperazine
- 4-Chlorophenyl(cyclopropyl)methanone O-(4-nitrobenzyl)oxime
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to differences in their chemical reactivity and biological activity.
属性
IUPAC Name |
6-(4-chlorophenyl)-2-[1-(4-methoxy-1-methyl-6-oxopyridine-3-carbonyl)azetidin-3-yl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4/c1-24-12-16(18(30-2)9-20(24)28)21(29)25-10-15(11-25)26-19(27)8-7-17(23-26)13-3-5-14(22)6-4-13/h3-9,12,15H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSANWKJHGYYNGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)OC)C(=O)N2CC(C2)N3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-2-methoxy-5-methylbenzene-1-sulfonamide](/img/structure/B2552162.png)


![2-Chloro-1-[4-(2-phenoxyethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B2552168.png)

![6-Tert-butyl-2-{1-[(oxan-3-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2552172.png)

![3-Benzylidene-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B2552175.png)


![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B2552179.png)
![N-[(1-methylpiperidin-4-yl)methyl]-2-phenoxyacetamide](/img/structure/B2552180.png)
![2-[4-(Chloromethyl)phenoxy]acetamide](/img/structure/B2552183.png)

